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3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B3219476
CAS No.: 1190318-80-9
M. Wt: 167.59 g/mol
InChI Key: MUKGNPHNXNUNAU-UHFFFAOYSA-N
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Description

Pyrrolo[3,2-b]pyridine as a Privileged Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

In the realm of drug discovery, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in a multitude of biologically active compounds. These scaffolds possess the inherent ability to interact with a variety of biological targets, making them a fertile ground for the development of new drugs. The pyrrolo[3,2-b]pyridine core is a prime example of such a privileged scaffold. Its constituent pyrrole (B145914) and pyridine (B92270) rings are important pharmacophores in their own right, and their fusion into a single bicyclic system creates a unique chemical entity with a wide range of pharmacological possibilities. nih.govresearchgate.net

Derivatives of the broader pyrrolopyridine class have demonstrated a remarkable spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govjuniperpublishers.com This versatility has cemented the status of pyrrolopyridines as a valuable scaffold in the design of novel therapeutic agents.

Isomeric Considerations within the Azaindole Class and Structural Distinctions of Pyrrolo[3,2-b]pyridine

The term "azaindole" refers to a class of bicyclic heterocycles that are isomers of indole (B1671886), where one of the carbon atoms in the benzene (B151609) ring is replaced by a nitrogen atom. There are several isomeric forms of azaindoles, each with a distinct arrangement of the nitrogen atom in the six-membered ring. Pyrrolo[3,2-b]pyridine is specifically known as 4-azaindole.

Isomer NameSystematic NameNitrogen Position
4-Azaindole1H-Pyrrolo[3,2-b]pyridine4
5-Azaindole1H-Pyrrolo[3,2-c]pyridine5
6-Azaindole1H-Pyrrolo[2,3-c]pyridine6
7-Azaindole (B17877)1H-Pyrrolo[2,3-b]pyridine7

Overview of Research Directions and Historical Context for Pyrrolo[3,2-b]pyridine Derivatives

Historically, research into pyrrolopyridine derivatives has been driven by their presence in natural products and their potential as bioisosteres of indole-containing compounds. Over the years, the focus has expanded significantly, with numerous synthetic derivatives being developed and evaluated for a wide array of therapeutic applications. A significant area of investigation has been in the development of kinase inhibitors, which are crucial in cancer therapy. nih.govmdpi.com

The general research trajectory for pyrrolo[3,2-b]pyridine derivatives often involves the synthesis of a library of substituted analogs to explore the structure-activity relationship (SAR). This involves modifying the core scaffold at various positions with different functional groups to optimize potency, selectivity, and pharmacokinetic properties. For instance, a study on a series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold revealed that certain substitutions led to potent antiproliferative activity against melanoma cells. nih.gov This highlights the importance of substituent patterns in determining the biological activity of these compounds.

While specific research on 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine is not extensively documented in publicly accessible literature, its structure suggests it is a valuable intermediate in the synthesis of more complex molecules. The presence of a chloro group at the 3-position and an amine group at the 6-position provides two reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B3219476 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine CAS No. 1190318-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKGNPHNXNUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 1h Pyrrolo 3,2 B Pyridin 6 Amine and Analogue Pyrrolo 3,2 B Pyridine Systems

General Synthetic Strategies for the Pyrrolo[3,2-b]pyridine Core

The construction of the bicyclic pyrrolo[3,2-b]pyridine system is achieved through various synthetic approaches that can be broadly categorized into the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice versa. Key strategies include intramolecular cyclizations of functionalized pyridines and metal-catalyzed reactions that assemble the fused ring system in a sequential or tandem manner.

Ring-Closing Reactions and Annulation Approaches

Ring-closing reactions represent a fundamental approach to forming the pyrrole ring of the pyrrolo[3,2-b]pyridine core. These methods typically involve the intramolecular cyclization of a substituted pyridine bearing a side chain that can react with a neighboring functional group to form the five-membered ring. Annulation strategies build the fused ring system by forming multiple bonds in a single or sequential operation. researchgate.netnih.gov

A key strategy for forming the pyrrole ring in pyrrolopyridine systems involves the cyclization of 3-amino-2-alkynylpyridines. scirp.org These precursors, often synthesized via Sonogashira coupling, possess the necessary functionality for intramolecular ring closure. scirp.org The reaction typically proceeds via an electrophilic or radical-mediated cyclization onto the alkyne.

For instance, the synthesis of 2-amino-3-alkynyl pyridines can be achieved by coupling 2-amino-3-bromopyridine (B76627) with various terminal alkynes in the presence of a palladium catalyst system. scirp.org The subsequent cyclization of these intermediates leads to the formation of the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core. A similar strategy can be envisioned for the pyrrolo[3,2-b]pyridine isomer, where a 2-alkynylpyridin-3-amine undergoes intramolecular attack from the amine nitrogen onto the alkyne, often promoted by a catalyst or specific reaction conditions, to yield the pyrrolo[3,2-b]pyridine skeleton.

Condensation reactions provide a direct route to the pyridine and fused pyridine ring systems by combining simpler acyclic precursors. baranlab.orgacsgcipr.org These reactions, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, involve the condensation of carbonyl compounds with an amine source to build the heterocyclic core. acsgcipr.org While often used for constructing the initial pyridine ring, these principles can be extended to create fused systems.

Heteroannulation involves the formation of a heterocyclic ring onto an existing ring structure. nih.govresearchgate.net For the synthesis of pyrrolo[3,2-b]pyridines, this can involve the reaction of a functionalized pyridine with a reagent that provides the necessary atoms for the pyrrole ring. An example of this approach is the cyclization of 6-chloro-2-[(1E)-2-ethoxyethenyl]pyridin-3-amine with an acid catalyst to form 5-chloro-1H-pyrrolo[3,2-b]pyridine. chemicalbook.com This reaction proceeds through the hydrolysis of the enol ether to a carbonyl group, followed by intramolecular cyclization of the amine onto the carbonyl and subsequent dehydration to form the aromatic pyrrole ring.

Table 1: Example of Heteroannulation for a Pyrrolo[3,2-b]pyridine Analogue chemicalbook.com

Starting MaterialReagentsProductYield
6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine1. HCl, Methanol, Water; 2. K₂CO₃5-chloro-1H-pyrrolo[3,2-b]pyridine71%

Palladium-Catalyzed Methodologies for Core Formation

Palladium-catalyzed reactions are powerful tools for the synthesis of complex heterocyclic systems, including pyrrolopyridines. researchgate.netbohrium.com These methods allow for the precise formation of C-C and C-N bonds, which are essential for constructing the bicyclic core. osi.lv Strategies often involve an initial cross-coupling reaction to install a necessary substituent, followed by a palladium-catalyzed or thermally induced intramolecular cyclization.

This approach involves a sequence of reactions where a palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, is used to build a key intermediate that is primed for a subsequent intramolecular cyclization step. nih.gov This strategy offers high modularity, allowing for the introduction of diverse substituents.

Table 2: Palladium-Catalyzed Suzuki Coupling for Pyrrolo[3,2-c]pyridine Synthesis nih.gov

Pyrrolopyridine IntermediateCoupling PartnerCatalyst/ReagentsProduct
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄, K₂CO₃6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of pyrrolopyridine synthesis. researchgate.netwikipedia.org This reaction is particularly effective for installing an alkyne side chain onto a pyridine ring, which can then undergo intramolecular cyclization to form the fused pyrrole ring. scirp.orgnih.gov

Table 3: General Conditions for Sonogashira Coupling in Heterocycle Synthesis scirp.org

ComponentExample Reagent/Catalyst
Aryl Halide2-amino-3-bromopyridine
AlkyneTerminal alkynes
Palladium CatalystPd(CF₃COO)₂, Pd(PPh₃)₄
Copper Co-catalystCuI
LigandPPh₃
Base/SolventDMF

Photocyclization and Photo-induced Rearrangements for Pyrrolopyridine Synthesis

Photochemical reactions, which utilize light to induce chemical transformations, offer unique pathways for the synthesis of complex heterocyclic systems. While direct photo-induced synthesis of the 1H-pyrrolo[3,2-b]pyridine core is not extensively documented, analogous photochemical strategies in related heterocyclic systems demonstrate the potential of this approach.

Photo-induced cyclizations often proceed through radical intermediates, providing routes that are complementary to traditional thermal reactions. For instance, an efficient and environmentally favorable method for carbon-centered radical cyclization of olefins has been achieved through visible-light photoredox catalysis to produce pyrrolo[3,2-c]-quinolines. nih.gov This type of transformation, which can activate α C-H bonds in simple one-carbon units, highlights how photo-induced radical cyclization can be harnessed to form the pyrrole ring fused to a quinoline (B57606) (a benzo-analogue of pyridine). nih.gov Similarly, photoinduced cascade reactions have been developed for the synthesis of oxindoles, which share the fused pyrrole-ring structure with azaindoles. nih.gov These methods often feature good functional group tolerance and mild reaction conditions, making them attractive for complex molecule synthesis. nih.gov

These examples underscore the utility of photochemical methods in constructing fused pyrrole-azine systems. The application of such strategies, potentially involving intramolecular cyclization of suitably functionalized pyridine derivatives under photochemical conditions, represents a promising avenue for the synthesis of the pyrrolo[3,2-b]pyridine scaffold.

Multi-Component Reactions and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building molecular complexity in a single step, minimizing waste and purification efforts. These approaches have been successfully applied to the synthesis of various pyrrolopyridine isomers and related heterocyclic systems.

One notable example is the Ugi–Zhu three-component reaction (UZ-3CR), which has been coupled with a subsequent cascade sequence (including aza Diels-Alder cycloaddition, N-acylation, and aromatization) to assemble the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com This one-pot process demonstrates the power of MCRs to rapidly construct the bicyclic framework from simple starting materials like aldehydes, amines, and isocyanoacetamides. mdpi.com Microwave irradiation is often employed to accelerate these transformations.

Similarly, novel three-component reactions have been established for the synthesis of related fused systems like pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. These reactions can proceed from building blocks such as phenylglyoxal, β-ketoamides, and 5-aminopyrazoles, often using just acetic acid as a solvent and promoter. One-pot, three-component syntheses have also been developed for pyrrolo[2,3-d]pyrimidine derivatives using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.

These methodologies highlight a common theme: the convergent assembly of multiple starting materials in a single reaction vessel to efficiently generate the desired heterocyclic core. The diversity of the final products can be readily achieved by simply varying the initial building blocks.

Table 1: Examples of Multi-Component and One-Pot Reactions for Pyrrolopyridine and Analogue Synthesis
Reaction TypeScaffold SynthesizedKey Starting MaterialsConditionsReference
Ugi–Zhu / CascadePyrrolo[3,4-b]pyridin-5-oneAldehydes, Amines, IsocyanoacetamidesYtterbium triflate, Toluene, Microwave mdpi.com
Three-Component DominoPyrazolo[3,4-b]pyrrolo[3,4-d]pyridinePhenylglyoxal, β-ketoamide, 5-aminopyrazoleAcetic acid, Microwave
One-pot Three-ComponentPyrrolo[2,3-d]pyrimidineArylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acidTBAB, Ethanol, 50 °C

Targeted Introduction of Chlorine Substituents into the Pyrrolo[3,2-b]pyridine System

The introduction of a chlorine atom onto the pyrrolo[3,2-b]pyridine scaffold can be achieved through two primary strategies: direct halogenation of the pre-formed heterocyclic core or by using a chlorinated precursor during the ring-formation steps.

Regioselective Halogenation Strategies

The direct halogenation of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) nucleus is governed by the principles of electrophilic aromatic substitution. The pyrrole ring is significantly more electron-rich than the pyridine ring and is thus more susceptible to attack by electrophiles. Within the pyrrole ring, the C3 position is the most nucleophilic site.

Studies on the electrophilic substitution of related azaindoles, such as 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), have shown that reactions like nitration, bromination, and iodination occur predominantly at the 3-position. rsc.org Furthermore, enzymatic halogenation of various azaindoles using a thermostable halogenase variant has been shown to selectively install a bromine or chlorine atom at the C3 position. frontiersin.org

Therefore, the direct chlorination of 1H-pyrrolo[3,2-b]pyridine using a suitable electrophilic chlorine source (e.g., N-chlorosuccinimide) is expected to yield the 3-chloro derivative with high regioselectivity. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, where the pi system of the pyrrole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity. masterorganicchemistry.com

Precursor-Based Chlorination Approaches

An alternative and often more controlled method for synthesizing chlorinated pyrrolopyridines involves incorporating the chlorine atom into one of the starting materials before the cyclization step that forms the bicyclic system. This approach is particularly useful for accessing isomers that are not favored by direct electrophilic substitution.

For the synthesis of the target compound, this would typically involve using a chlorinated aminopyridine as a key building block. For example, a synthetic route to 5-chloro-1H-pyrrolo[3,2-b]pyridine has been documented starting from 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine. chemicalbook.com In this process, the pyrrole ring is constructed onto the pre-existing 3-amino-6-chloropyridine core. The ethoxyvinyl substituent serves as a masked acetaldehyde (B116499) equivalent, which cyclizes under acidic conditions to form the fused pyrrole ring. chemicalbook.com

Similarly, the synthesis of other chlorinated pyrrolopyridine isomers, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, often starts from a commercially available 4-chloro-7-azaindole (B22810) or involves building the scaffold from chlorinated pyridine precursors. nih.gov This strategy ensures the unambiguous placement of the chlorine atom at the desired position on the pyridine ring portion of the molecule.

Targeted Introduction of Amino Functionality at Position 6 of Pyrrolo[3,2-b]pyridines

The final key functional group on the target molecule is the amino group at the C6 position. This is typically introduced onto the pre-formed and appropriately chlorinated pyrrolo[3,2-b]pyridine scaffold.

Amination Strategies for Pyridine Rings

The introduction of an amino group at the C6 position of a 1H-pyrrolo[3,2-b]pyridine is effectively an amination of the pyridine ring. The C6 position of this scaffold is para to the pyridine ring nitrogen, making it highly activated towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com

The most common strategy for this transformation is the reaction of a 6-chloro-1H-pyrrolo[3,2-b]pyridine precursor with an amine nucleophile. The electron-withdrawing nature of the pyridine nitrogen, combined with the fused pyrrole ring, renders the C6 position sufficiently electron-deficient to be attacked by a nucleophile, leading to the displacement of the chloride leaving group. youtube.comlibretexts.org This reaction can be carried out with ammonia (B1221849), an ammonia equivalent, or a protected amine, followed by deprotection.

This SNAr mechanism involves two main steps:

Addition: The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by delocalization onto the electronegative pyridine nitrogen atom. libretexts.org

Elimination: The chloride ion is expelled from the intermediate, restoring the aromaticity of the pyridine ring and yielding the 6-amino product.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for forming C-N bonds on heteroaromatic chlorides and have been applied to analogous systems. mdpi.com For instance, the amination of 6-chloro-pyrrolo[2,3-d]pyrimidine derivatives with various amines proceeds efficiently under palladium catalysis. mdpi.com

Table 2: Key Synthetic Transformations for Functionalization
TransformationPositionTypical Reagent/MethodMechanistic PrincipleReference
ChlorinationC3N-Chlorosuccinimide (NCS)Electrophilic Aromatic Substitution rsc.orgfrontiersin.org
AminationC6Ammonia / Amine NucleophileNucleophilic Aromatic Substitution (SNAr) youtube.comyoutube.comlibretexts.org
AminationC6Amine / Pd Catalyst (e.g., Pd(OAc)2) + LigandBuchwald-Hartwig Cross-Coupling mdpi.com

Nucleophilic Substitution of Pre-functionalized Pyrrolopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing the pyrrolopyridine scaffold. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates the positions ortho and para (C2, C4, C6) to it for nucleophilic attack. nih.gov This inherent reactivity allows for the displacement of leaving groups, such as halogens, from these activated positions.

In the context of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), which are isomeric to the target compound's core, SNAr reactions at the C4 position are well-documented. For instance, a thermal SNAr reaction on a protected 4-chloro-2-iodo-7-azaindole intermediate was attempted, though it required forcing conditions and ultimately a palladium-catalyzed Buchwald-Hartwig amination was employed for a more efficient transformation. nih.gov This highlights that while direct SNAr is possible, metal-catalyzed cross-coupling reactions, which proceed via a nucleophilic substitution mechanism on the metal center, are often more effective for C-N bond formation on these systems.

Research has also shown that N-substituents on the pyrrole ring can serve a dual purpose as both a protecting group and an electronic activator for SNAr at the distal C4-position. researchgate.net The (2-(trimethylsilyl)ethoxy)methyl (SEM) group, in particular, has been identified as an optimal group that facilitates SNAr reactions under mild conditions with short reaction times, expanding the scope of compatible nucleophiles and sensitive functional groups. researchgate.net This dual influence is critical, as unprotected azaindoles can be poor substrates for SNAr. researchgate.net

Specific or Proposed Pathways for the Synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-amine

A specific pathway for the synthesis of this compound has been detailed in patent literature, outlining a multi-step sequence starting from a substituted pyridine precursor. One such synthesis begins with 2,5-diamino-3-chloropyridine.

The key steps in this process are:

Diazotization and Iodination : The 2-amino group of 2,5-diamino-3-chloropyridine is selectively converted to a diazonium salt and subsequently substituted with iodine to yield 5-amino-3-chloro-2-iodopyridine.

Sonogashira Coupling : The resulting 2-iodopyridine (B156620) is coupled with trimethylsilylacetylene (B32187) under palladium catalysis (Sonogashira reaction) to introduce an alkyne moiety, forming 5-amino-3-chloro-2-((trimethylsilyl)ethynyl)pyridine.

Cyclization : The TMS protecting group is removed from the alkyne, and the resulting terminal alkyne undergoes base-mediated cyclization. The amino group attacks the alkyne, forming the pyrrole ring and yielding the 6-amino-3-chloro-1H-pyrrolo[3,2-b]pyridine scaffold.

This synthetic route leverages classic and modern organic chemistry reactions to build the desired heterocyclic system by first establishing the correct substitution pattern on the pyridine ring before constructing the fused pyrrole ring.

Advanced Synthetic Considerations

The efficient synthesis of complex heterocyclic molecules like this compound, especially on a larger scale, requires careful strategic planning regarding protecting groups and process optimization.

Protecting groups are essential tools in the synthesis of pyrrolopyridines, preventing unwanted side reactions of the acidic N-H proton on the pyrrole ring and other reactive functional groups. nih.gov The choice of protecting group can significantly influence reaction outcomes, including yield and selectivity.

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, masking the pyrrole nitrogen was found to be crucial for the success of a subsequent palladium-catalyzed Buchwald-Hartwig amination at the C4-position. nih.gov An experiment attempting this amination on a substrate with an unprotected hydroxyl group resulted in less than 40% conversion after 24 hours. In contrast, after protecting the group with tert-butyldimethylsilyl (TBDMS), the reaction proceeded with good conversion, affording the desired product in 89% yield after just 30 minutes. nih.gov

The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is another commonly used protecting group in this context. It is robust enough to withstand various reaction conditions, including cross-coupling reactions, but can be challenging to remove. The final SEM deprotection step can sometimes lead to the formation of side products due to the release of formaldehyde. nih.gov

Protecting GroupAbbreviationTypical Use Case in Pyrrolopyridine SynthesisInfluence on Yield/SelectivityDeprotection ConditionsReference
(2-(Trimethylsilyl)ethoxy)methylSEMProtecting the pyrrole N-H to prevent interference in cross-coupling reactions. Can also activate the C4 position for SNAr.Enables high conversion in Buchwald-Hartwig amination. Can act as an activating group, improving reaction rates and yields under mild conditions.Acidic conditions (e.g., TFA), though can be challenging and lead to side products. nih.govresearchgate.net
tert-ButyldimethylsilylTBDMSProtecting hydroxyl groups on side chains to prevent interference from the acidic proton.Dramatically increased yield of a palladium-catalyzed amination from <40% (unprotected) to 89% (protected).Fluoride sources (e.g., TBAF) or acidic conditions. nih.gov
BenzenesulfonylBsProtecting the pyrrole N-H during functionalization at other positions (e.g., iodination).Allows for selective reactions like iodination at C3.Basic conditions. nih.gov

Transitioning a synthetic route from laboratory scale to multi-kilogram production requires a focus on safety, cost-effectiveness, and robustness. Many classical indole (B1671886) formation methods are inefficient when applied to azaindoles, necessitating the development of novel, scalable processes. acs.orgrsc.org

A notable example is the development of a safe and scalable, multi-kilogram synthesis of 5-nitro-7-azaindole, a key intermediate for anticancer compounds. acs.orgthieme-connect.com The optimized process involves a three-step sequence:

Iodination of the pyridine starting material.

Sonogashira coupling with trimethylsilylacetylene.

Metal-free cycloisomerization to form the pyrrole ring.

This route was successfully performed in triplicate on a 1.0 kg scale, delivering the final product with consistent yield and purity. acs.org A key optimization was replacing a microwave-assisted, metal-catalyzed cyclization—a technique not amenable to large-scale production—with a safer, metal-free thermal cyclization. thieme-connect.com This demonstrates a critical aspect of process optimization: replacing hazardous, expensive, or non-scalable steps with more practical alternatives without compromising yield. The entire process was designed to avoid column chromatography, a significant advantage for large-scale industrial production. thieme-connect.com

Chemical Reactivity and Advanced Derivatization of the 3 Chloro 1h Pyrrolo 3,2 B Pyridin 6 Amine Core

Reactivity Profile of the Pyrrolo[3,2-b]pyridine System

The chemical behavior of the 1H-pyrrolo[3,2-b]pyridine core is a composite of its constituent pyrrole (B145914) and pyridine (B92270) rings. The interaction between the electron-rich five-membered pyrrole and the electron-deficient six-membered pyridine dictates its reactivity towards various chemical transformations.

The pyrrolo[3,2-b]pyridine system presents two distinct aromatic rings with opposing reactivities toward electrophiles. The pyrrole ring is inherently electron-rich and thus highly activated for electrophilic aromatic substitution (EAS), significantly more so than benzene (B151609). pearson.compearson.com EAS on a simple pyrrole molecule preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex). pearson.com In the fused pyrrolo[3,2-b]pyridine system, this inherent reactivity of the pyrrole moiety makes it the primary site for electrophilic attack.

Conversely, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards EAS. aklectures.comquora.com When substitution does occur, it typically requires harsh conditions and is directed to the C3 position (meta to the ring nitrogen), as this avoids placing a destabilizing positive charge on the nitrogen atom in the resonance structures of the reaction intermediate. aklectures.comquora.comyoutube.com

In the specific case of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine, the regioselectivity of EAS is further influenced by the existing substituents:

The pyrrole ring is the more reactive of the two rings for EAS. However, the C3 position is substituted with a chlorine atom, which is an ortho-, para-director but is deactivating. The most likely position for further electrophilic attack on this ring would be C2.

The pyridine ring is activated by the strongly electron-donating amino group at the C6 position. However, even with this activation, the pyridine ring remains generally less susceptible to EAS than the pyrrole ring.

Therefore, electrophilic aromatic substitution on the this compound core is predicted to occur predominantly on the pyrrole ring.

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-poor aromatic systems. In pyridine, NAS is favored at the C2 and C4 positions (ortho and para to the nitrogen), as the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. quora.comyoutube.com

The stability of the pyrrolo[3,2-b]pyridine system towards oxidation and reduction is also dictated by the properties of its individual rings. The pyridine ring is generally stable against oxidation but can be reduced, for instance, through catalytic hydrogenation. Conversely, the pyrrole ring is sensitive to many oxidizing agents but is more resistant to reduction.

For the this compound core, selective reduction of the pyridine ring is more feasible than the reduction of the pyrrole ring. For instance, reduction at the C4 position of a related 4-chloro-pyrrolopyridine has been observed as a side reaction during palladium-catalyzed transformations, indicating the susceptibility of the pyridine moiety to reduction. nih.gov Oxidative conditions, on the other hand, must be chosen carefully to avoid degradation of the sensitive pyrrole ring.

Functionalization at the Amino Group (Position 6)

The amino group at the C6 position is a key handle for derivatization, behaving as a typical aromatic amine. Its nucleophilicity allows for a wide range of transformations to introduce diverse functional groups, thereby modulating the molecule's physicochemical and biological properties.

The C6-amino group readily undergoes acylation and alkylation reactions. Acylation can be achieved using standard reagents such as acid chlorides or anhydrides in the presence of a base like pyridine. nih.gov Microwave-assisted methods have been shown to be effective for the acylation of similar amino-heterocyclic systems, often leading to reduced reaction times and improved yields. nih.gov Alkylation, typically performed with alkyl halides, provides a route to secondary and tertiary amines, further expanding the structural diversity of derivatives.

Reaction TypeReagentsProduct Class
Acylation Acid Chlorides (R-COCl), Acid Anhydrides ((R-CO)₂O)N-Acyl Derivatives (Amides)
Alkylation Alkyl Halides (R-X)N-Alkyl, N,N-Dialkyl Derivatives

Building upon the reactivity of the C6-amino group, a variety of important functional groups can be introduced, including amides, ureas, and sulfonamides. These moieties are prevalent in pharmacologically active compounds due to their ability to participate in hydrogen bonding interactions.

Amide Derivatives : Amide bond formation is one of the most common derivatization strategies. It is typically accomplished by reacting the amine with a carboxylic acid using a coupling agent (e.g., DCC, EDC) or by reacting it with a more reactive carboxylic acid derivative like an acid chloride. ajchem-a.comnih.gov

Urea (B33335) Derivatives : Substituted ureas can be synthesized by treating the amine with an appropriate isocyanate (R-N=C=O). researchgate.net Alternatively, the amine can be reacted with a phosgene (B1210022) equivalent, such as triphosgene, to form an intermediate isocyanate in situ, which is then trapped with another amine to yield the final urea product. mdpi.com

Sulfonamide Derivatives : Sulfonamides are readily prepared by the reaction of the C6-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, which serves to neutralize the HCl byproduct. researchgate.netmdpi.com

Derivative ClassSynthetic PrecursorsKey Reagents
Amide Carboxylic Acid or Acid ChlorideCoupling Agents (DCC, EDC) or Base
Urea Isocyanate or another AmineIsocyanate (R-NCO) or Phosgene Equivalent
Sulfonamide Sulfonyl ChlorideBase (e.g., Pyridine)

Modifications at the Chloro Group (Position 3)

The chlorine atom at the C-3 position of the pyrrolo[3,2-b]pyridine ring is a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, are particularly prominent in the functionalization of heterocyclic compounds.

While specific examples for this compound are not extensively detailed in the public domain, the reactivity of similar pyrrolopyridine scaffolds provides valuable insights. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. nih.gov This suggests that the chloro group at the C-3 position of our target molecule would readily participate in such transformations. The choice of palladium catalyst and ligands, such as those based on phosphines, is crucial for achieving high yields and selectivity. nih.gov

The Buchwald-Hartwig amination is another key reaction for derivatizing aryl halides. nih.gov This reaction allows for the coupling of a wide range of primary and secondary amines with the this compound core. The selection of the appropriate palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is critical for optimizing these reactions. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a vast array of coupling partners under milder conditions.

Table 1: Representative Palladium Catalysts and Ligands for Cross-Coupling Reactions

Catalyst/PrecatalystLigandTypical Reaction
Pd(OAc)₂RuPhosBuchwald-Hartwig Amination
Pd₂(dba)₃XPhosSuzuki-Miyaura Coupling
[Pd(allyl)Cl]₂TrixiePhosBuchwald-Hartwig Amination
Pd(PPh₃)₄-Suzuki-Miyaura Coupling

This table is illustrative and based on reactions with similar heterocyclic systems.

Other Substitution Reactions at the Halogenated Position

Beyond palladium-catalyzed reactions, the chloro group at position 3 can potentially undergo other nucleophilic substitution reactions. The feasibility of these reactions depends on the electronic nature of the pyrrolo[3,2-b]pyridine ring system and the strength of the incoming nucleophile. While direct nucleophilic aromatic substitution (SNAr) on chloro-substituted pyridines can be challenging and often requires harsh conditions, the specific electronic environment of the fused pyrrole ring may influence its reactivity.

Derivatization at Other Positions of the Pyrrolo[3,2-b]pyridine Scaffold (N-1, C-2, C-5)

The pyrrolo[3,2-b]pyridine scaffold offers multiple sites for further functionalization beyond the C-3 position, allowing for the fine-tuning of molecular properties.

The nitrogen atom at the N-1 position of the pyrrole ring is a common site for derivatization. Alkylation, arylation, or acylation at this position can be achieved using various electrophiles. Protection of the N-1 position is also a common strategy in multi-step syntheses to prevent unwanted side reactions and to modulate the reactivity of the heterocyclic core. For example, the use of a trimethylsilylethoxymethyl (SEM) protecting group has been reported for related azaindole syntheses. nih.gov

The C-2 position of the pyrrole ring is generally susceptible to electrophilic substitution, although the directing effects of the existing substituents on the this compound core would need to be considered. Reactions such as iodination can be performed to introduce a handle for subsequent cross-coupling reactions. nih.gov

The C-5 position on the pyridine ring is another potential site for modification. Functionalization at this position would likely proceed through strategies developed for pyridine chemistry, which can include metalation followed by quenching with an electrophile, or palladium-catalyzed cross-coupling reactions if a suitable leaving group is present.

Table 2: Potential Derivatization Sites on the 1H-pyrrolo[3,2-b]pyridine Scaffold

PositionType of ReactionPotential Reagents
N-1Alkylation/Arylation/AcylationAlkyl halides, Aryl halides, Acyl chlorides
C-2Electrophilic SubstitutionN-Iodosuccinimide (NIS)
C-5Metalation/Cross-CouplingOrganolithium reagents, Boronic acids

This table outlines potential reaction types based on the general reactivity of pyrrolopyridine systems.

Structure Activity Relationship Sar Studies of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 6 Amine Derivatives

Influence of Substitution Patterns on Molecular Function

Positional Effects of Functional Groups on Biological Activity

The arrangement of nitrogen atoms within the bicyclic pyrrolopyridine framework is a fundamental determinant of biological activity. SAR studies comparing different isomers of azaindoles demonstrate that the specific placement of the pyridine (B92270) nitrogen significantly impacts potency. For instance, in a study of phosphodiesterase 4B (PDE4B) inhibitors, moving the nitrogen from a benzo[d]imidazole to a pyrrolo[2,3-b]pyridine scaffold led to a notable increase in potency. nih.gov This highlights that the precise geometry and electronic distribution conferred by the nitrogen's position are crucial for optimal interaction with the target enzyme. nih.gov

The general class of pyrrolopyridines, also known as azaindoles, exists in six isomeric forms, and derivatives of each have been explored for various therapeutic applications, including as kinase inhibitors. mdpi.comnih.gov The specific isomer, 1H-pyrrolo[3,2-b]pyridine, forms the basis of the compounds discussed herein, and its unique electronic and structural properties are key to its molecular function.

Role of the N-1 Nitrogen Atom and its Substituents

The nitrogen atom at the N-1 position of the pyrrole (B145914) ring is a critical site for modification and interaction. In some instances, this nitrogen acts as a hydrogen bond donor, essential for anchoring the ligand in the active site of a target protein. However, substitution at this position can also lead to enhanced activity, depending on the target.

For example, while an N-methylated pyrrolo[3,2-b]pyridine was found to be inactive as a PDE4B inhibitor, other studies have shown that N-1 substitution is highly favorable. nih.gov In the development of Acetyl-CoA carboxylase (ACC) 1 inhibitors, substitution at the N-1 position of the 1H-pyrrolo[3,2-b]pyridine scaffold with small alkyl groups like methyl or isopropyl was found to be beneficial. The 1-isopropyl derivative, in particular, demonstrated potent ACC1 inhibition and favorable bioavailability. nih.gov Similarly, for 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, a large 3,4,5-trimethoxyphenyl group at the N-1 position was a key feature of the most potent compounds. nih.gov

These findings indicate that the role of the N-1 nitrogen is highly context-dependent. Its potential to act as a hydrogen bond donor or to accommodate substituents that can access additional binding pockets is a critical consideration in drug design.

Impact of Substituents at C-2, C-3, C-5, and C-6 on Ligand-Target Interactions

Substitutions at the carbon atoms of the pyrrolopyridine ring system are pivotal for modulating ligand-target interactions and tuning the pharmacological profile.

C-2 Position: This position is often modified to introduce groups that can form key interactions with the target. In a related pyrrolo[2,3-b]pyridine series, the introduction of an aryl group at the C-2 position was a key step in developing potent kinase inhibitors. nih.gov

C-3 Position: The parent compound features a chlorine atom at this position. In other contexts, this position has been used to append larger functional groups. For instance, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as ACC1 inhibitors, where the carboxamide group at C-3 is crucial for activity, likely participating in hydrogen bonding with the enzyme. nih.gov

C-5 Position: The influence of substituents at the C-5 position of the pyridine ring can also be significant. Modifications at this site can alter the electronic nature of the ring system and provide vectors for additional interactions.

C-6 Position: The 6-amino group of the parent compound is a key feature. However, replacing this group with other substituents has been a successful strategy for different targets. For example, attaching various aryl groups to the C-6 position of a 1H-pyrrolo[3,2-c]pyridine scaffold resulted in compounds with potent antiproliferative activities against several cancer cell lines. nih.gov The data below illustrates the effect of different aryl substitutions at the C-6 position on anticancer activity.

Table 1: In vitro Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Exploration of Steric and Electronic Factors Governing SAR

The interplay of steric and electronic properties of substituents is a cornerstone of SAR. Steric bulk can be either beneficial or detrimental. In some series, increasing the size of a substituent leads to a decrease in activity due to steric clashes within the binding pocket. nih.gov Conversely, larger substituents may be required to fill a hydrophobic pocket and enhance binding affinity. For certain pyrrolo[3,4-c]pyridine derivatives, activity was found to increase when moving from a methyl to an ethyl or propyl substituent, but larger groups like phenyl or cyclopentyl led to a significant loss of potency, defining a clear steric limit. mdpi.com

Electronic effects also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the heterocyclic core and the strength of hydrogen bonds or other electrostatic interactions. For instance, in a series of pyridine derivatives, the antiproliferative activity was improved by placing methyl (electron-donating) or nitro (electron-withdrawing) groups at the para position of a phenyl ring substituent. mdpi.com

Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses

Pharmacophore modeling helps to distill the essential three-dimensional arrangement of chemical features required for biological activity. For the pyrrolopyridine scaffold, a common pharmacophore model involves a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions.

Molecular docking studies on 1H-pyrrolo[3,2-c]pyridine derivatives identified as tubulin inhibitors suggest that they bind to the colchicine (B1669291) site. nih.govsemanticscholar.org The 3,4,5-trimethoxyphenyl ring (A-ring) occupies one region of the binding site, while the C-6 aryl substituent (B-ring) occupies another. The pyrrolopyridine core acts as a rigid linker, holding these two aromatic systems in the correct orientation for optimal binding. Key interactions include hydrogen bonds between the ligand and amino acid residues such as Thrα179 and Asnβ349. nih.gov

In the case of ACC1 inhibitors, SAR studies pointed to the importance of a hydrogen bond donor and a hydrogen bond acceptor on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold for inhibitory potency. nih.gov For GPCR ligands, modifications to the amine substituent on a related 1H-pyrrolo[3,2-c]quinoline core were shown to directly influence the quality of a critical salt bridge interaction with a conserved aspartic acid residue (D3.32) in the receptor. mdpi.com

Rational Design Strategies Guided by SAR Insights

Insights gained from SAR studies are instrumental in the rational design of new and improved derivatives. Several strategies have been successfully employed for the pyrrolopyridine class of compounds.

Scaffold Hopping and Molecular Hybridization: This approach involves replacing the core scaffold of a known inhibitor with a bioisosteric equivalent or combining structural features from different active molecules. For example, new Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors were designed by merging fragments of the approved drug Pexidartinib (which contains a pyrrolo[2,3-d]pyrimidine core) with a different pyrrolopyrimidine nucleus. mdpi.com

Structure-Based Design: When the three-dimensional structure of the target protein is known, ligands can be designed to fit precisely into the active site. The design of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors was guided by the known binding mode of Combretastatin A-4 (CA-4). nih.govsemanticscholar.org The flexible double bond in CA-4 was replaced with the rigid pyrrolopyridine scaffold to lock the molecule in a bioactive conformation, which proved to be an effective strategy. nih.gov

Systematic SAR Exploration: A methodical approach to modifying a lead compound can overcome initial drawbacks. For an ACC1 inhibitor lead, which had suboptimal physicochemical and pharmacokinetic properties, a systematic investigation of the 1H-pyrrolo[3,2-b]pyridine core was undertaken to address these issues, ultimately leading to the discovery of a derivative with potent activity and favorable oral bioavailability. nih.gov

These rational design strategies, underpinned by a thorough understanding of SAR, continue to drive the evolution of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine derivatives into promising candidates for various therapeutic applications.

Molecular Mechanisms of Biological Activity and Research Applications

Enzyme Inhibition Profiles and Specific Molecular Targets

The biological activity of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine and its analogs is primarily attributed to their ability to interact with the ATP-binding pocket of various protein kinases. The pyrrolopyridine core structure mimics the purine (B94841) ring of ATP, enabling it to act as a competitive inhibitor. The specific substitutions on this core dictate the selectivity and potency of the inhibition against different kinases.

Kinase Inhibition: Mechanisms and Selectivity

The following sections explore the inhibitory activity of compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold against several key kinase targets. It is important to note that while direct research on this compound is limited, extensive structure-activity relationship (SAR) studies on closely related analogs provide a strong basis for understanding its potential molecular interactions.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. Research into new chemotypes for FGFR inhibitors has explored various heterocyclic scaffolds.

In the development of tyrosine kinase inhibitors, a series of 1-sulfonylpyrazolo[4,3-b]pyridines were initially investigated as c-Met inhibitors. A subset of these compounds was subsequently tested for FGFR1 enzymatic activity. One compound demonstrated weak but definite FGFR1 activity. nih.gov Further modification of the scaffold to a 1H-pyrrolo[3,2-b]pyridine ring resulted in a slight decrease in binding activity. nih.gov In contrast, changing the scaffold to a 5H-pyrrolo[2,3-b]pyrazine dramatically increased the binding activity, with one such compound showing over 90% inhibition in an FGFR1 enzymatic assay at a 1 µM concentration. nih.gov While this data does not directly involve this compound, it suggests that the broader pyrrolopyridine scaffold can be tuned to interact with the FGFR active site.

ScaffoldModificationFGFR1 Inhibition
1-Sulfonylpyrazolo[4,3-b]pyridineInitial HitWeak activity
1H-Pyrrolo[3,2-b]pyridineScaffold HopSlightly decreased activity
5H-Pyrrolo[2,3-b]pyrazineScaffold Hop>90% inhibition at 1 µM

Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint, a key cellular process ensuring accurate chromosome segregation during mitosis. Overexpression of MPS1 is observed in many human cancers, making it an attractive oncology target.

Structure-based design and optimization efforts have identified potent and selective inhibitors of MPS1 based on the 1H-pyrrolo[3,2-c]pyridine scaffold, a close structural isomer of the 1H-pyrrolo[3,2-b]pyridine core. nih.gov A high-throughput screening hit, a 1H-pyrrolo[3,2-c]pyridine with a 6-anilino substituent, was found to be a potent but nonselective and metabolically unstable inhibitor. nih.gov Through structure-based optimization, a highly potent and selective MPS1 inhibitor was developed. nih.gov This optimized compound demonstrated excellent translation from in vitro biochemical potency to cell-based potency, with a P-MPS1 IC50 of 0.04 µM and an HCT116 GI50 of 0.16 µM. nih.gov The mechanism of inhibition involves the stabilization of an inactive conformation of MPS1, where the activation loop is ordered in a manner that is incompatible with ATP and substrate-peptide binding. nih.gov

Compound SeriesTargetKey Findings
1H-Pyrrolo[3,2-c]pyridinesMPS1 KinaseStructure-based design led to potent and selective inhibitors.
Optimized InhibitorMPS1 KinaseStabilizes an inactive conformation of the kinase.

Acetyl-CoA carboxylase 1 (ACC1) is a key enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. Inhibition of ACC1 is a therapeutic strategy for metabolic diseases and some cancers that exhibit a dependence on de novo lipogenesis.

A series of novel ACC1 inhibitors based on a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold have been designed and synthesized. nih.gov Structure-activity relationship (SAR) studies revealed that hydrogen bond donor and acceptor functionalities are important for ACC1 inhibitory potency. nih.gov An initial lead compound was optimized to discover a promising ACC1 inhibitor, a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, which showed potent ACC1 inhibition and sufficient cellular potency. nih.gov Oral administration of this compound significantly reduced the concentration of malonyl-CoA in HCT-116 xenograft tumors. nih.gov

ScaffoldTargetKey Findings
1H-Pyrrolo[3,2-b]pyridine-3-carboxamideACC1SAR studies identified key interactions for inhibitory potency.
Optimized DerivativeACC1Showed potent enzymatic and cellular inhibition, and in vivo efficacy.

Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, particularly in immune cells. Selective inhibition of JAK3 is a therapeutic approach for autoimmune diseases and organ transplant rejection.

While direct data for this compound is not available, extensive research on the related 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of potent JAK3 inhibitors. nih.govresearchgate.net In one study, chemical modification of a lead 1H-pyrrolo[2,3-b]pyridine compound, including the introduction of a carbamoyl (B1232498) group at the C5-position and substitution of a cyclohexylamino group at the C4-position, led to a significant increase in JAK3 inhibitory activity. nih.govresearchgate.net A resulting compound was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net

ScaffoldTargetKey Findings
1H-Pyrrolo[2,3-b]pyridineJAK3Chemical modifications led to a large increase in inhibitory activity.
Optimized DerivativeJAK3Identified as a potent and moderately selective inhibitor.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune cell receptors. Both PI3K and SYK are important targets in inflammation and oncology.

A review of the biological activity of pyrrolo[3,4-c]pyridine derivatives, another isomer of the pyrrolopyridine system, highlights their potential as PI3K inhibitors. mdpi.com Specifically, 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridin-3-one derivatives have been identified as potent inhibitors of PI3Ks. mdpi.com While this pertains to a different isomer, it underscores the versatility of the pyrrolopyridine scaffold in targeting a range of kinases. The potential for SYK inhibition by pyrrolopyridine derivatives is also recognized as a therapeutic strategy for inflammatory diseases. mdpi.com

Scaffold IsomerTargetRelevance
Pyrrolo[3,4-c]pyridinePI3KDerivatives show potent inhibitory activity.
Pyrrolopyridines (general)SYKRecognized as a promising scaffold for developing SYK inhibitors.

Modulation of Cellular Pathways and Biological Processes

The impact of pyrrolopyridine derivatives on cancer cell behavior is an active area of research. Related compounds within the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine series have demonstrated significant biological effects.

Antiproliferative Activity: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent antiproliferative effects against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values in the nanomolar to micromolar range. nih.gov

Apoptosis Induction: One 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, was found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. rsc.org

Migration and Invasion: The same compound, 4h, also demonstrated the ability to significantly inhibit the migration and invasion of 4T1 cells. rsc.org

Despite these findings for related structures, specific research detailing the effects of this compound on cell proliferation, apoptosis, migration, or invasion has not been reported.

Some heterocyclic compounds, including certain pyrrolopyridine analogues, are known to exert their biological effects by interacting with DNA. For example, studies on a series of novel pyrrolo[2,3-b]pyridine analogues indicated that one of the active compounds could intercalate into calf thymus DNA, forming a complex that might block DNA replication and contribute to its antiproliferative activity. researchgate.net This suggests a potential mechanism of action for some members of this chemical class. However, there is no available data to confirm whether this compound interacts with nucleic acids or interferes with DNA replication.

Inhibition of Gastric Acid Secretion Mechanisms

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been identified as potent inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. nih.govnih.gov The mechanism of these inhibitors is distinct from traditional proton pump inhibitors (PPIs) like omeprazole. They function as potassium-competitive acid blockers (P-CABs), which bind reversibly and competitively with the potassium ion at the luminal side of the H+/K+-ATPase. nih.gov This action prevents the conformational change in the enzyme necessary for pumping hydrogen ions into the gastric lumen, thereby reducing acidity.

Research into a series of novel 1H-pyrrolo[3,2-b]pyridines has established a clear structure-activity relationship. The anti-secretory activity is highly dependent on the substitution pattern at various positions of the heterocyclic core, which influences key physicochemical properties like lipophilicity and the acid dissociation constant (pKa). nih.gov The development of these compounds represents a significant advancement in the search for agents that offer rapid and sustained control of gastric acid.

Summary of Research on 1H-pyrrolo[3,2-b]pyridine Derivatives as Gastric Acid Inhibitors
Compound ClassMechanism of ActionKey Structural FeatureReference
5-Substituted 1H-pyrrolo[3,2-b]pyridinesPotassium-Competitive Acid Blocker (P-CAB)Substitution at position 5 influences lipophilicity and pKa nih.gov
General Pyrrole (B145914) Derivatives (e.g., Vonoprazan)Potassium-Competitive Acid Blocker (P-CAB)Accumulates effectively in parietal cells for potent inhibition nih.gov

Utility as Chemical Probes and Building Blocks in Chemical Biology Research

The pyrrolopyridine scaffold is a foundational structure, or "building block," in medicinal chemistry and drug discovery. nih.govenamine.net Its structural similarity to endogenous molecules like purines and indoles allows it to serve as a versatile core for creating extensive compound libraries. Specifically, the 1H-pyrrolo[3,2-b]pyridine nucleus has been utilized as a starting point for synthesizing more complex molecules with targeted biological activities. evitachem.com

Azaindoles are frequently used as probe compounds in structure-activity relationship (SAR) studies. nih.gov By systematically modifying the scaffold, researchers can investigate how changes in molecular structure affect biological function, leading to the optimization of lead compounds. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines was undertaken to probe the SAR of kinase inhibitors, demonstrating the utility of the core in exploring specific biological targets. nih.gov The amenability of the pyrrolopyridine ring to various chemical reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, makes it an adaptable building block for creating diverse chemical entities. mdpi.comnih.gov The use of 2-formylpyrrole as a building block for the synthesis of related fused aza-bridged heterocyclic derivatives further highlights the synthetic versatility of these core structures. mdpi.com

Broad Spectrum Biological Activities (e.g., anti-inflammatory, antimicrobial, antiviral)

Beyond their role in gastric acid inhibition, derivatives of the broader pyrrolopyridine class exhibit a wide spectrum of biological activities, underscoring the therapeutic potential of this chemical family.

Anti-inflammatory Activity: Certain pyrrolopyrimidine derivatives have shown significant in vivo anti-inflammatory properties. researchgate.net For example, specific 4-hydrazino-pyrrolopyrimidine and 4-pyrazolyl-pyrrolopyrimidine derivatives demonstrated anti-inflammatory effects comparable to standard drugs. researchgate.net The mechanism often involves the inhibition of key mediators in inflammatory pathways, such as spleen tyrosine kinase (SYK), which is crucial for various inflammatory cells. mdpi.comnih.gov

Antimicrobial Activity: The pyrrolopyridine scaffold is a component of compounds with notable antimicrobial effects. Derivatives have demonstrated activity against resistant strains of bacteria like E. coli. mdpi.comnih.gov The antibacterial and antifungal potential stems from the diverse structures that can be built upon the pyrrole ring system. nih.gov For instance, certain pyrrole-based Schiff base complexes have been tested against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. semanticscholar.org

Antiviral Activity: The antiviral potential of pyrrolopyridine derivatives is well-documented. nih.gov They have been investigated as inhibitors of viral replication for various viruses, including HIV-1. mdpi.comnih.gov Some pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against the influenza virus by preventing the uncoating of incoming virions. ibs.re.kr The mechanism often involves targeting viral enzymes or processes essential for the viral life cycle, such as the inhibition of HIV-1 integrase. mdpi.comnih.gov

Overview of Broad Spectrum Biological Activities of Pyrrolopyridine Derivatives
ActivityExample Derivative ClassObserved Effect/MechanismReference
Anti-inflammatoryPyrrolo[2,3-d]pyrimidinesSignificant in vivo activity in animal models. researchgate.net
Anti-inflammatoryPyrrolo[3,4-c]pyridinesInhibition of spleen tyrosine kinase (SYK). mdpi.comnih.gov
AntimicrobialPyrrolo[3,2-b]pyridinesActivity against resistant strains of E. coli. mdpi.comnih.gov
AntimicrobialPyrrole-based Schiff basesActivity against Gram-positive and Gram-negative bacteria. semanticscholar.org
AntiviralPyrrolo[3,4-c]pyridinesInhibition of HIV-1 integrase and replication. mdpi.comnih.gov
AntiviralPyrrolo[3,2-c]pyridinesInhibition of influenza virus entry. ibs.re.kr

Computational and Theoretical Investigations of Pyrrolo 3,2 B Pyridin 6 Amine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of the pyrrolo[3,2-b]pyridine series, DFT calculations can elucidate key properties that govern their chemical behavior. Studies on related heterocyclic systems, such as 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, have utilized DFT to determine optimized molecular geometries, which are then compared with experimental data from X-ray diffraction to validate the computational model. tandfonline.com

For a compound like 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine, DFT calculations would typically involve the B3LYP functional with a basis set like 6-311++G(d,p) to obtain accurate predictions of its geometry and electronic properties. rsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict how a ligand might bind to the active site of a biological target, such as a protein kinase, and assess the stability of the resulting complex.

Molecular docking studies on analogous pyrrolo[2,3-b]pyridine and pyrrolopyrimidine derivatives have demonstrated their potential as inhibitors of various kinases, including Janus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and Traf2 and Nck-interacting kinase (TNIK). researchgate.netjst.go.jpnih.gov In a typical docking protocol, the 3D structure of the ligand is placed into the binding pocket of the target protein (obtained from sources like the Protein Data Bank). The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic stability of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and solvent molecules. Analysis of the MD trajectory can reveal the persistence of key interactions, conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). rsc.org Studies on related pyrrolo-pyridine derivatives have used MD simulations to confirm the stability of docking poses and identify key amino acids that contribute significantly to the binding free energy. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction, providing insights that are often inaccessible to experimental methods alone. mdpi.comrsc.org By modeling reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which dictate the reaction rate, and the relative stabilities of intermediates, which can explain product distributions.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the methodologies are well-established for related heterocyclic systems. For instance, the synthesis of functionalized pyrrolopyridines often involves multi-component reactions. rsc.orgresearchgate.net Computational studies could be employed to elucidate the step-by-step mechanism of such reactions, including the initial condensation, cyclization, and subsequent aromatization steps.

DFT calculations are the workhorse for these investigations, allowing for the precise location of transition state structures—the highest energy point along the reaction coordinate. The calculated vibrational frequencies can confirm the nature of these structures (a single imaginary frequency for a transition state). By comparing the activation barriers of competing pathways, one can predict the most likely mechanism and, therefore, the expected product. This predictive power is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and selectivity in the synthesis of complex molecules like substituted pyrrolopyridines. mdpi.com

Prediction of Molecular Properties and Interaction Sites

In silico tools are extensively used in modern drug discovery to predict the physicochemical and pharmacokinetic properties of new chemical entities. This early-stage assessment, often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify candidates with favorable drug-like properties and flag potential liabilities before committing to costly synthesis and experimental testing. researchgate.netnih.gov

For derivatives of pyrrolo[3,2-b]pyridin-6-amine, various molecular properties can be calculated using QSAR (Quantitative Structure-Activity Relationship) models and other predictive software. nih.gov These properties are crucial for determining the potential of a compound as an orally bioavailable drug. Key descriptors often evaluated include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). These are often assessed against empirical guidelines like Lipinski's Rule of Five.

The table below presents a hypothetical, yet representative, set of predicted properties for this compound, based on computational tools and data from analogous structures found in the literature. researchgate.netsimulations-plus.comnih.gov

Table 1: Predicted Molecular and ADMET Properties

Property Predicted Value Significance
Molecular Weight (g/mol) 167.60 Adherence to drug-likeness rules (<500)
logP 1.85 Lipophilicity, affects solubility and permeability
Hydrogen Bond Donors 2 (from NH2 and pyrrole (B145914) NH) Influences solubility and binding
Hydrogen Bond Acceptors 2 (from pyridine (B92270) N and amine N) Influences solubility and binding
Topological Polar Surface Area (Ų) 54.8 Related to membrane permeability
Aqueous Solubility (logS) -2.5 Predicts solubility in water
Blood-Brain Barrier Permeation Low Predicts ability to cross into the CNS
hERG Inhibition Unlikely Early flag for potential cardiotoxicity
Ames Mutagenicity Unlikely Predicts potential for genotoxicity

These computational predictions provide a comprehensive profile of the molecule's potential behavior in a biological system. For example, a moderate logP and TPSA suggest a balance between solubility and membrane permeability, which is desirable for oral absorption. Predictions of low toxicity, such as a lack of hERG inhibition or mutagenicity, are critical for advancing a compound in the drug development pipeline. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would be used to identify the number and type of hydrogen atoms (protons) in the 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine molecule. The spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as signals for the amine (-NH₂) and pyrrole (-NH) protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons, helping to establish connectivity.

¹³C NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum for this compound would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of these signals would help in assigning them to the specific carbons of the pyrrolopyridine core.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY identifies proton-proton couplings, confirming which protons are adjacent to each other. HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule and confirming the substitution pattern on the bicyclic ring system.

While specific spectral data for this compound is not publicly available, the characterization of a related 1H-pyrrolo[2,3-b]pyridine derivative illustrates the application of these techniques. nih.gov For example, ¹H and ¹³C NMR data are used to confirm the structure of synthesized intermediates and final products. nih.gov

Interactive Data Table: Example ¹H and ¹³C NMR Data for a Related Pyrrolopyridine Derivative

The following data is for 6-(Pyridin-3-yl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10r), a related but distinct compound, and is provided for illustrative purposes.

NucleusChemical Shift (δ, ppm)
¹H9.18 (s, 1H), 9.10 (s, 1H), 8.62 (s, 1H), 8.39 (d, J = 7.9 Hz, 1H), 7.83 (s, 1H), 7.41 (d, J = 3.3 Hz, 2H), 6.82 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H)
¹³C154.13, 148.95, 147.94, 147.06, 143.89, 140.88, 137.72, 136.67, 134.64, 133.92, 130.54, 125.29, 123.74, 102.92, 102.81, 102.45, 61.06, 56.45

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₇H₆ClN₃), the expected monoisotopic mass would be approximately 167.0250 g/mol . High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, with peaks separated by two mass units.

Analysis of the fragmentation patterns generated by techniques like electron ionization (EI) or collision-induced dissociation (CID) can further corroborate the proposed structure by showing the loss of specific neutral fragments.

For instance, in the characterization of related pyrrolopyridine compounds, accurate mass determination is performed to confirm the calculated elemental composition. nih.gov HRMS analysis of one such compound, (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol, yielded an [M+H]⁺ ion that matched the calculated value, confirming its formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: The amine (-NH₂) group would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The pyrrole N-H bond would exhibit a single, often broader, stretching band in a similar region, around 3200-3500 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyrrolopyridine system would appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration for the amine group is expected around 1580-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond would produce a stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.

General experimental procedures for related heterocyclic compounds often include recording IR spectra to confirm the presence of key functional groups, with absorption bands reported as strong (s), medium (m), or weak (w). nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous confirmation of its structure, including the tautomeric form and the planarity of the bicyclic system. It would also reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amine and pyrrole N-H groups.

While the crystal structure for the target compound is not available, data from the crystallographic characterization of 5-chloropyridine-2,3-diamine (B1270002) provides an example of the detailed information that can be obtained. nih.gov

Interactive Data Table: Example Crystal Structure Data for a Related Compound

The following data is for 5-chloropyridine-2,3-diamine, a related but distinct compound, and is provided for illustrative purposes. nih.gov

ParameterValue
Chemical FormulaC₅H₆ClN₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8183 (2)
b (Å)18.2393 (9)
c (Å)9.2066 (5)
β (°)96.110 (2)
Volume (ų)637.26 (6)

Data sourced from the crystallographic characterization of 5-chloropyridine-2,3-diamine. nih.gov

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

For this compound, with the molecular formula C₇H₆ClN₃, the theoretical elemental composition can be calculated.

Interactive Data Table: Theoretical Elemental Composition of C₇H₆ClN₃

ElementSymbolAtomic MassMolesMassPercentage
CarbonC12.011784.07749.86%
HydrogenH1.00866.0483.59%
ChlorineCl35.453135.45321.03%
NitrogenN14.007342.02124.93%
Total 168.60 100.00%

Q & A

Q. Key Data :

PrecursorReagent/ConditionsYield (%)Reference
1H-Pyrrolo[3,2-b]pyridinePOCl₃, 110°C, 12 hrs65–75
6-Bromo-pyrrolopyridineNH₃ (g), 80°C, 24 hrs50–60

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:
Analytical characterization involves:

  • ¹H/¹³C NMR : Peaks for NH₂ (δ ~5.5–6.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Chlorine substitution shifts pyridine protons downfield .
  • HPLC-MS : Retention time and m/z = 167.6 (M+H⁺) confirm molecular ion .
  • Elemental Analysis : Cl content (~21.2%) validates stoichiometry .

Q. Example NMR Data (DMSO-d₆) :

Proton Positionδ (ppm)MultiplicityReference
NH₂5.8Broad singlet
C2-H7.3Singlet

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Under inert gas (N₂/Ar) to avoid oxidation of the amine group .
  • Solubility : Stable in DMSO (50 mg/mL) for ≤6 months; avoid aqueous buffers (pH >7) due to hydrolysis .

Advanced: How to resolve contradictions in spectral data due to tautomerism?

Methodological Answer:
Tautomeric shifts (e.g., NH₂ ↔ NHCl) can cause inconsistent NMR peaks. Strategies include:

  • Variable Temperature NMR : Identify equilibrium shifts at –40°C to 80°C .
  • Deuterium Exchange : Add D₂O to confirm NH₂ protons .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers .

Reference Case :
A related trifluoromethyl-pyrrolopyridine showed two NH signals (δ 11.6 and 12.25 ppm) resolved at low temperatures .

Advanced: What governs regioselectivity in electrophilic substitutions on this scaffold?

Methodological Answer:
The chloro group at C3 directs electrophiles to C5 due to:

  • Electronic Effects : Chlorine withdraws electron density, activating C5 for nitration or bromination .
  • Steric Effects : Steric hindrance at C2/C4 limits substitution.

Q. Experimental Example :

ReactionMajor ProductYield (%)Reference
Bromination (NBS)5-Bromo-3-chloro derivative70

Advanced: What biological targets are associated with this compound?

Methodological Answer:
Pyrrolopyridine scaffolds are explored in:

  • Kinase Inhibition : JAK2/STAT3 pathways (structural analogs in ).
  • Neuroimaging : PET tracers for tau protein (see MK-6240 analog in ).

Q. Key Design Considerations :

  • LogP Optimization : Target ~2.5 for blood-brain barrier penetration .
  • SAR : Chlorine enhances target affinity vs. bromo/fluoro analogs .

Advanced: How to address poor aqueous solubility in biological assays?

Methodological Answer:

  • Salt Formation : Hydrochloride salt improves solubility (10 mg/mL vs. 2 mg/mL for free base) .
  • Co-solvents : Use 10% DMSO/PEG-400 in PBS (pH 6.5) .
  • Prodrug Design : Introduce phosphate esters for hydrolysis in vivo .

Advanced: How to monitor stability under catalytic coupling conditions?

Methodological Answer:

  • In Situ HPLC : Track degradation (e.g., dechlorination) during Suzuki-Miyaura reactions .
  • LC-MS/MS : Detect byproducts like 1H-pyrrolo[3,2-b]pyridin-6-amine (m/z = 132.1) .

Advanced: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:
Variations arise from:

  • Reagent Purity : POCl₃ must be freshly distilled to avoid moisture .
  • Workup Methods : Silica gel chromatography vs. crystallization alters recovery .
  • Orthogonal Validation : Cross-check yields via gravimetry and quantitative NMR .

Advanced: What scale-up challenges exist for multi-gram synthesis?

Methodological Answer:
Critical issues include:

  • Exothermic Reactions : Controlled addition of POCl₃ to prevent runaway heating .
  • Purification : Use centrifugal partition chromatography (CPC) for polar byproducts .
  • Process Control : PAT tools (FTIR/Raman) monitor reaction progression .

Q. Scale-Up Data :

Scale (g)Purity (%)Cycle Time (hrs)Reference
19824
509272

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Reactant of Route 1
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.